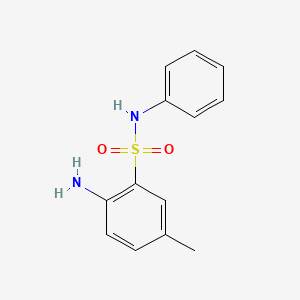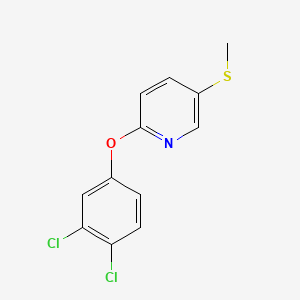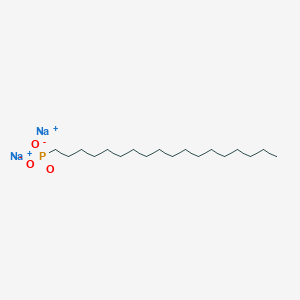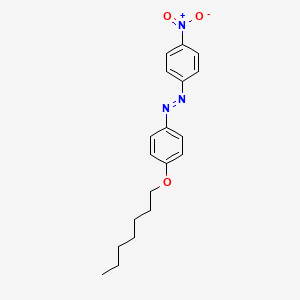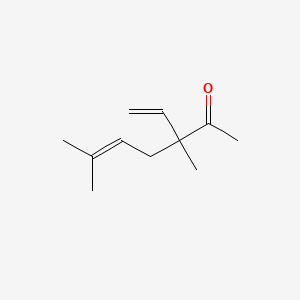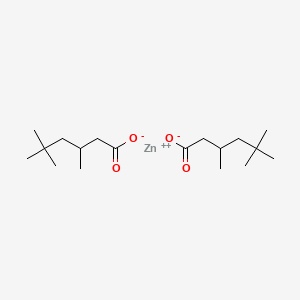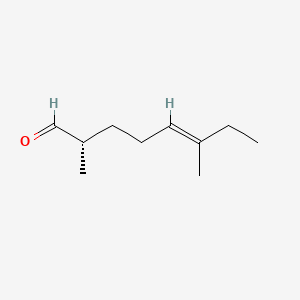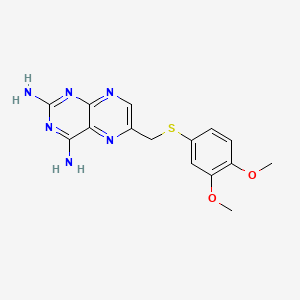
2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenylthio group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the 3,4-dimethoxyphenylthio group. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like dimethylformamide (DMF). The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethoxyphenylthio group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in DMF
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
- 2,4-Diamino-6-(methylthio)pteridine
- 2,4-Diamino-6-(phenylthio)pteridine
- 2,4-Diamino-6-(chloromethyl)pteridine
Comparison: Compared to these similar compounds, 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- is unique due to the presence of the 3,4-dimethoxyphenylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
174654-77-4 |
|---|---|
Molecular Formula |
C15H16N6O2S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C15H16N6O2S/c1-22-10-4-3-9(5-11(10)23-2)24-7-8-6-18-14-12(19-8)13(16)20-15(17)21-14/h3-6H,7H2,1-2H3,(H4,16,17,18,20,21) |
InChI Key |
KVVYXYFMGZBRSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




